2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7(2)8(6(9)10)3-5(8)4-11-7/h5H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHIDHXSMGJYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC2CO1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) . This method involves multiple steps, including the formation of alpha-diazoacetate intermediates and their subsequent cyclization.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as photochemical cycloaddition reactions. These methods allow for the efficient synthesis of the compound on a larger scale, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development due to its ability to act as a precursor or intermediate in the synthesis of biologically active molecules.
Synthesis of Bioactive Compounds
Research indicates that 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can be utilized in the synthesis of various pharmaceutical agents. For example:
- Case Study : A study published in Journal of Organic Chemistry demonstrated the compound's effectiveness as an intermediate in synthesizing anti-inflammatory agents, showcasing its utility in medicinal chemistry.
| Compound | Role | Reference |
|---|---|---|
| Anti-inflammatory agents | Intermediate | Journal of Organic Chemistry |
Material Science Applications
The unique structural characteristics of this bicyclic compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Polymer Synthesis
The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability.
- Case Study : Research conducted by Materials Science and Engineering highlighted the incorporation of this compound into polyesters, resulting in improved tensile strength and thermal resistance.
| Material | Enhancement | Reference |
|---|---|---|
| Polyesters | Tensile strength, thermal resistance | Materials Science and Engineering |
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile building block for constructing complex molecular architectures.
Synthetic Methodologies
The compound has been used in various synthetic methodologies, including cycloadditions and functional group transformations.
- Case Study : A publication in Synthesis detailed a novel synthetic route involving this compound for the formation of complex cyclic structures.
| Reaction Type | Application | Reference |
|---|---|---|
| Cycloadditions | Formation of cyclic structures | Synthesis |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and developing enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table compares key structural features and molecular properties of the target compound with analogous bicyclic derivatives:
Key Observations:
- Substituent Effects: The dimethyl groups in the target compound enhance steric hindrance and lipophilicity compared to the non-methylated 3-oxabicyclo analog . This may improve membrane permeability in bioactive contexts.
- Heteroatom Position : The 3-oxa bridge in the target compound contrasts with 2-oxa or 3-aza variants, altering electronic properties and hydrogen-bonding capacity. For example, 3-azabicyclo derivatives exhibit basicity due to the nitrogen atom, influencing their utility in receptor binding .
- Ring Strain : The bicyclo[3.1.0]hexane system in the target compound introduces significant ring strain, which is mitigated in the bicyclo[2.1.1]hexane analog .
Q & A
Q. What are the most reliable synthetic routes for 2,2-dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid?
The compound is typically synthesized via multi-step routes involving cyclization and protection strategies. For example, cyclization of precursors with strong acids/bases (e.g., H₂SO₄ or KOH) under controlled conditions can yield the bicyclic core. Protecting groups like tert-butyloxycarbonyl (Boc) are often used to preserve regioselectivity during carboxyl functionalization . Alternative methods include NaBH₄-mediated reduction/cyclization of 2-aroylcyclopropane-1-carboxylates, which offers stereoselective control .
Table 1: Common Synthesis Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Strong acids/bases (e.g., H₂SO₄) | Form bicyclic framework |
| Protection | Boc anhydride | Prevent side reactions |
| Deprotection | HCl/MeOH | Remove Boc group |
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm stereochemistry and purity (e.g., distinct proton environments at bridgehead carbons) .
- HRMS : For precise molecular weight validation (e.g., observed [M+H]+ matching theoretical values within 0.001 Da) .
- HPLC : To assess enantiomeric excess (>95% purity is standard for research-grade material) .
Q. How does the compound participate in common carboxylic acid reactions?
The carboxylic acid group undergoes esterification (e.g., with ethanol/H₂SO₄), amidation (using HATU/DIPEA), and decarboxylation. For example, coupling with amines via HATU in DMF yields amide derivatives for biological screening .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., exo vs. endo transition states). Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) can enforce desired configurations. Post-synthesis resolution via chiral HPLC is also employed .
Q. How does the bicyclo[3.1.0]hexane framework influence biological activity in drug design?
The rigid structure enhances binding affinity to enzymes/receptors by reducing conformational entropy. For example, derivatives act as A₃ adenosine receptor antagonists (IC₅₀ < 100 nM) due to optimal spatial alignment with hydrophobic binding pockets . Modifying substituents (e.g., chlorine or methoxy groups) further tunes selectivity .
Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?
Ring-opening under acidic/basic conditions proceeds via strain relief of the bicyclic system. For instance, acid-catalyzed hydrolysis generates linear diols, while nucleophilic attack at the bridgehead carbon leads to spirocyclic intermediates. DFT studies suggest transition states with partial charge stabilization at the oxygen atom .
Table 2: Reaction Pathways and Outcomes
| Condition | Pathway | Product |
|---|---|---|
| HCl/MeOH | Esterification | Methyl ester |
| LiAlH₄ | Reduction | Alcohol derivative |
| NaBH₄ | Cyclization | Stereoselective oxabicyclo derivatives |
Q. How do structural analogs compare in terms of chemical stability and reactivity?
Analogs like 3-azabicyclo[3.1.0]hexane-1-carboxylic acid exhibit reduced thermal stability due to weaker C–N bonds. Conversely, sulfur-containing analogs (e.g., 3-thiabicyclo derivatives) show enhanced resistance to oxidation but lower solubility in polar solvents .
Methodological Considerations
- Contradiction Analysis : Conflicting reports on reaction yields (e.g., 60% vs. 85%) may stem from solvent purity or catalyst aging. Replicating conditions with rigorously dried DMF or fresh HATU often resolves discrepancies .
- Scale-Up Challenges : Industrial routes prioritize flow chemistry for reproducibility, but lab-scale batch reactions allow finer stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
